N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethyl-5-fluoropyrazole with formaldehyde and 1-methylpyrazole under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)acyl-N’-(4-fluorophenyl)thiourea
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
Uniqueness
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15ClFN5 |
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Molecular Weight |
259.71 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN5.ClH/c1-3-16-10(11)8(5-14-16)4-12-9-6-13-15(2)7-9;/h5-7,12H,3-4H2,1-2H3;1H |
InChI Key |
LAUCOPCSKDSFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=CN(N=C2)C)F.Cl |
Origin of Product |
United States |
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